1-(2-Aminoethyl)piperazin-2-one dihydrochloride

Description

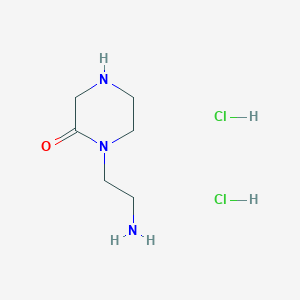

1-(2-Aminoethyl)piperazin-2-one dihydrochloride is a piperazine derivative characterized by a ketone group at the 2-position of the piperazine ring and a 2-aminoethyl substituent. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is frequently utilized as a precursor or intermediate in synthesizing more complex molecules, particularly those targeting neurological or metabolic pathways. Its structural flexibility allows for modifications that can alter receptor binding affinity, pharmacokinetics, and therapeutic efficacy .

Properties

IUPAC Name |

1-(2-aminoethyl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.2ClH/c7-1-3-9-4-2-8-5-6(9)10;;/h8H,1-5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROVELPBVPSGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Aminoethyl)piperazin-2-one dihydrochloride typically involves the cyclization of amine and ester group intermediates . One common synthetic route includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and intramolecular cyclization . Industrial production methods may involve bulk manufacturing and sourcing of raw materials, followed by controlled reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-(2-Aminoethyl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include basic or acidic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor in synthesizing complex organic molecules. It is utilized in developing pharmaceuticals and other organic compounds due to its reactive functional groups.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for various catalytic processes.

Biology

- Biological Activity : Studies have indicated potential antimicrobial and anticancer properties of this compound. Its interaction with biological molecules allows researchers to explore its effects on cellular processes.

- Mechanism of Action : The compound's structure enables it to bind to specific receptors or enzymes, modulating their activity through hydrogen bonding and electrostatic interactions.

Medicine

- Therapeutic Applications : Research is ongoing to evaluate its efficacy as a therapeutic agent in drug development. Its potential to influence biochemical pathways makes it a candidate for treating various diseases.

Industry

- Industrial Applications : The compound is used in producing epoxy curing agents, corrosion inhibitors, and surface activation agents. Its chemical properties facilitate the formulation of materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of piperazine derivatives, including 1-(2-Aminoethyl)piperazin-2-one dihydrochloride. The compound demonstrated significant activity against various bacterial strains, highlighting its potential as an antimicrobial agent in pharmaceuticals .

Case Study 2: Acaricidal Activity

Research on phenylpiperazine derivatives revealed that modifications of piperazine structures could lead to effective acaricides. Although not directly tested on this compound, the findings suggest that similar compounds may exhibit pest control properties .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives

Key Observations :

- Piperazin-2-one vs. Imidazole Core: Replacement of the piperazin-2-one ring with an imidazole (e.g., 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride) shifts the application from general synthesis to hypoxia-specific imaging, as seen in radiopharmaceuticals .

- Substituent Position : In thiazole-containing analogs (e.g., 2-(4-methylthiazol-2-yl)-piperazine derivatives), the position of the thiazole substituent (4- vs. 5-) critically impacts H3 receptor antagonism potency. For instance, 5-thiazolyl derivatives exhibit higher potency than 4-thiazolyl analogs .

- Chain Length and Branching: Elongation of alkyl chains in thiazolylpiperazine derivatives (e.g., 1-[2-thiazol-5-yl-(2-methyl-2-phenylpropylaminoethyl)]-4-n-propylpiperazine) maximizes antagonistic activity (pA2 = 8.27), but further elongation reduces efficacy .

Table 2: Hazard Comparison of Selected Compounds

Key Observations :

Biological Activity

1-(2-Aminoethyl)piperazin-2-one dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H15Cl2N3O

- Molecular Weight : 201.11 g/mol

- CAS Number : 126796866

This compound exhibits multiple mechanisms of action, which contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including carbonic anhydrase, which plays a crucial role in physiological processes such as acid-base balance and respiration .

- Cytotoxic Effects : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy. Its cytotoxicity is often assessed using the half-maximal inhibitory concentration (IC50) method across different cell lines .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Anticancer Activity : The compound has demonstrated promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro studies have reported IC50 values between 34.31 µM and 42.30 µM against breast cancer (MDA-MB 231) and glioblastoma (U-87 MG) cell lines, respectively .

- Antimicrobial Properties : Preliminary research suggests that the compound may possess antimicrobial activity against certain bacterial strains, although detailed studies are still required to elucidate its effectiveness and mechanism .

Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of this compound on several tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to those of established chemotherapeutics, suggesting potential for further development as an anticancer agent .

Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase by this compound revealed that it binds effectively to the enzyme's active site, preventing its normal function. This inhibition was associated with decreased proliferation rates in cancer cells, linking enzyme activity with tumor growth dynamics .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 34.31 - 42.30 | Enzyme inhibition, apoptosis induction |

| Benzimidazole derivatives | 16.54 - 95.54 | Antimicrotubule activity |

| Thiosemicarbazides | Varies | Antimicrobial and anticancer properties |

Q & A

Q. What are the established synthesis routes for 1-(2-Aminoethyl)piperazin-2-one dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperazine derivatives. For example, acylation of the piperazine ring followed by functional group modifications (e.g., introducing the aminoethyl group via alkylation). Key steps include:

- Step 1 : Reacting piperazin-2-one with chloroethylamine under basic conditions (e.g., triethylamine) to form the aminoethyl intermediate .

- Step 2 : Acidification with HCl to precipitate the dihydrochloride salt .

Reaction conditions (temperature, pH, solvent polarity) critically affect yield and purity. For instance, elevated temperatures (>60°C) may degrade sensitive intermediates, while pH < 3 ensures complete protonation of amine groups for salt formation .

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.8–3.5 ppm correspond to piperazine ring protons and the aminoethyl CH₂ groups. Downfield shifts (δ 4.0–5.0 ppm) indicate NH₃⁺ groups due to HCl salt formation .

- ¹³C NMR : Carbonyl (C=O) signals appear at ~170 ppm, confirming the piperazin-2-one ring .

- Infrared (IR) Spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 2500–2800 cm⁻¹ (NH₃⁺) validate the structure .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to C₇H₁₄Cl₂N₃O⁺ confirm the molecular formula .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hygroscopic degradation and oxidation. Avoid prolonged exposure to light, which may induce photolytic cleavage of the piperazine ring .

- Handling : Use anhydrous solvents (e.g., DMF, DMSO) in reactions to minimize hydrolysis. Monitor pH in aqueous solutions (optimal pH 4–6) to prevent deprotonation and precipitation .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction conditions to mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Side Reactions : Competing alkylation at alternative nitrogen sites or over-acidification leading to decomposition.

- Optimization Strategies :

- Use stoichiometric control (e.g., 1:1 molar ratio of chloroethylamine to piperazin-2-one) to limit over-alkylation .

- Employ slow addition of HCl during salt formation to avoid localized pH extremes that degrade the product .

- Monitor intermediates via TLC or HPLC to isolate pure fractions early in the synthesis .

Q. How can researchers resolve contradictions in reported biological activities of this compound and its structural analogs?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare analogs with modified substituents (e.g., methyl vs. benzyl groups) to identify critical functional groups. For example:

| Analog | Substituent | Biological Activity |

|---|---|---|

| 1-(2-Dimethylaminoethyl) analog | Dimethylamino group | Enhanced lipophilicity, altered receptor binding |

| Benzyl-substituted analog | Benzyl ring | Increased cytotoxicity in tumor models |

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

Q. What in silico and in vitro approaches are recommended for elucidating the mechanism of action of this compound in neuroprotection studies?

- Methodological Answer :

- Computational Modeling :

- Molecular Docking : Screen against neuroprotective targets (e.g., NMDA receptors, BDNF pathways) using software like AutoDock Vina. Focus on interactions between the aminoethyl group and receptor active sites .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to predict binding affinity .

- In Vitro Assays :

- Primary Neuronal Cultures : Treat with 10–100 µM compound and measure glutamate-induced excitotoxicity via lactate dehydrogenase (LDH) release .

- Western Blotting : Quantify expression of neuroprotective markers (e.g., Bcl-2, SOD1) to validate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.